molecular formula C15H15N B050107 2-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 3340-78-1

2-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B050107
CAS RN: 3340-78-1
M. Wt: 209.29 g/mol
InChI Key: ONQBUHWENXKHHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives can be achieved through various synthetic approaches. Key methods include the Pictet-Spengler reaction, Bischler-Nepieralski reaction, enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. These methods allow for the construction of the THIQ core and the incorporation of the phenyl group at the 2-position, providing access to a wide range of derivatives with potential biological activity (Kotha, Deodhar, & Khedkar, 2014).

Molecular Structure Analysis

The molecular structure and conformational preferences of this compound derivatives have been explored through X-ray crystallography and molecular modeling studies. These analyses reveal that the compound typically adopts an envelope conformation in the tetrahydroisoquinoline ring, with the phenyl group contributing to its three-dimensional shape and potentially affecting its interaction with biological targets (Gzella et al., 2006).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that modify its structure and properties. These include alkylation, acylation, and sulfonation reactions, which introduce different substituents at strategic positions on the molecule, altering its chemical behavior and biological activity. The reactivity of the compound is influenced by the presence of the phenyl group, which can affect the electron density and steric hindrance around the reactive sites (Huber & Seebach, 1987).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and optical activity, depend on its molecular structure and the nature of the substituents. These properties are critical for its application in synthesis and medicinal chemistry, as they influence the compound's behavior in different environments and its interaction with other molecules (Sokol et al., 2002).

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and redox behavior, are crucial for understanding its interactions and mechanisms of action when used as a scaffold in drug design. These properties are influenced by the compound's electronic structure and the presence of functional groups that can participate in chemical reactions (Charifson et al., 1989).

Scientific Research Applications

  • Neurological Research :

    • 2-Phenyl-1,2,3,4-tetrahydroisoquinoline was identified in parkinsonian and normal human brains, with a marked increase in parkinsonian brains, suggesting it could be an endogenous neurotoxin contributing to Parkinson's disease (Niwa et al., 1987).
    • The compound and its derivatives have potential as neuroprotective agents for Parkinson's disease and as possible endogenous anti-parkinsonism agents (Redda et al., 2010).
  • Crystallography and Molecular Modeling :

    • Studies on this compound derivatives revealed their weak interactions and influence of organic fluorine in crystal packing, essential for understanding molecular structures (Choudhury et al., 2003).
    • Conformational analysis of derivatives provided insights into their potential as D1 dopamine receptor ligands (Charifson et al., 1989).
  • Pharmacology and Drug Development :

    • It's a key intermediate in preparing the urinary antispasmodic drug solifenacin, with research focusing on its racemization process (Bolchi et al., 2013).
    • Synthesis and characterization of this compound derivatives revealed their potential as dopamine receptor ligands (Charifson et al., 1988).
  • Organic Chemistry and Synthesis :

    • Diverse methods for synthesizing this compound derivatives have been explored due to their presence in biologically active compounds (Kotha et al., 2014).

Future Directions

The THIQ heterocyclic scaffold, which includes 2-Phenyl-1,2,3,4-tetrahydroisoquinoline, has garnered a lot of attention in the scientific community due to its diverse biological activities. This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on exploring these analogs and their potential applications.

properties

IUPAC Name

2-phenyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-8-15(9-3-1)16-11-10-13-6-4-5-7-14(13)12-16/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQBUHWENXKHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(2-chloroethyl)benzyl chloride (19 g), aniline (9.3 g), and triethylamine (22.22 g,) in chloroform (80 ml) was heated at reflux for 6 hrs. The reaction mixture was cooled and washed with 2M sodium hydroxide solution (3×100 ml). The chloroform layer was dried (magnesium sulphate) and evaporated in vacuo. The residue was distilled in vacuo to afford 2-phenyl-1,2,3,4-tetrahydroisoquinoline (6.2 g. b.pt. 112°-113°/0.08-0.1 mmHg) characterised by its nmr spectrum.
Name
2-(2-chloroethyl)benzyl chloride
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
22.22 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives in medicinal chemistry?

A1: Research suggests that this compound derivatives demonstrate potential as antiimplantation agents []. Specifically, 1-(p-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline exhibits notable potency in this regard []. Additionally, certain derivatives, such as 4-(4-halophenyl)-2-phenyl-1,2,3,4-tetrahydroisoquinolines, have shown antiulcer and antidepressive activity in preclinical studies []. These findings highlight the potential of these compounds as lead structures for developing novel therapeutics.

Q2: How do structural modifications of this compound influence its biological activity?

A2: Structure-activity relationship (SAR) studies have revealed crucial insights into the impact of substituents on the biological activity of this compound. For instance, the presence of a fluorine atom at the para position of the phenyl ring, as in 1-(p-Fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline, significantly enhances antiimplantation activity []. Conversely, the tetracyclic derivative of the compound was found to be inactive, suggesting that maintaining the core tetrahydroisoquinoline structure is crucial for activity []. In the context of antiulcer and antidepressant properties, halogen substitutions at the 4-position of the phenyl ring significantly influence activity, with the bromine derivative exhibiting the most potent inhibition of dopamine, norepinephrine, and serotonin reuptake [].

Q3: Can this compound derivatives be utilized in catalytic applications?

A3: While the provided research doesn't directly focus on the catalytic properties of this compound itself, a related application is highlighted. The compound can serve as a reactant in cross-dehydrogenative coupling (CDC) reactions []. Notably, researchers have developed a photocatalytic system using a pagoda-like In2O3/CuO heteroepitaxial structure coated with a N-doped C layer to facilitate the CDC reaction involving this compound and indole []. This system demonstrates the potential of using tailored photocatalysts to drive reactions involving this compound class, opening avenues for synthesizing more complex molecules.

Q4: What unique intermolecular interactions involving fluorine have been observed in crystal structures containing this compound derivatives?

A4: X-ray crystallographic studies of 1-(4-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline have revealed the presence of unusual C-F...F-C interactions in the crystal lattice []. These interactions, though weak, were observed across the center of symmetry and were further characterized using charge density analysis []. This finding underscores the importance of considering such non-covalent interactions in understanding the solid-state packing and potentially influencing the physicochemical properties of these compounds.

Q5: How can covalent organic frameworks (COFs) contribute to reactions involving this compound?

A5: Research highlights the use of COFs as photocatalysts in reactions involving this compound []. Specifically, a COF synthesized from 1,3,5-benzenetricarboxaldehyde and 2,5-di(N,N-dimethyl)amino-1,4-benzdihydrazide was found to significantly enhance the yield of the dehydrogenative coupling reaction between this compound and nitromethane []. This improvement is attributed to the large specific surface area and regular open framework structure of the COF, which facilitates mass transfer of reactants and products during the photocatalytic process [].

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